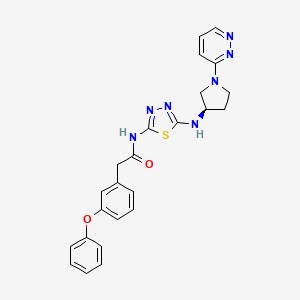
Glutaminase C-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaminase C-IN-2 is a chemical compound known for its inhibitory effects on the enzyme glutaminase C Glutaminase C is an isoform of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in glutamine metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminase C-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. Detailed synthetic routes are proprietary and may vary depending on the manufacturer, but they generally involve the following steps:
Formation of Intermediates: Initial steps involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of this compound.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires optimization of reaction conditions, use of industrial-grade equipment, and adherence to safety and environmental regulations. The process may also involve continuous flow chemistry to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Glutaminase C-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Aplicaciones Científicas De Investigación
Glutaminase C-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the metabolic pathways in cancer cells and to develop potential cancer therapies by inhibiting glutaminase C activity.
Neurodegenerative Diseases: Research on neurodegenerative diseases such as Alzheimer’s disease has explored the role of glutaminase C and the potential therapeutic effects of its inhibitors.
Metabolic Studies: The compound is used to investigate the role of glutamine metabolism in various biological processes and diseases.
Drug Development: this compound serves as a lead compound for developing new drugs targeting glutaminase C.
Propiedades
Fórmula molecular |
C24H23N7O2S |
|---|---|
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
2-(3-phenoxyphenyl)-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H23N7O2S/c32-22(15-17-6-4-9-20(14-17)33-19-7-2-1-3-8-19)27-24-30-29-23(34-24)26-18-11-13-31(16-18)21-10-5-12-25-28-21/h1-10,12,14,18H,11,13,15-16H2,(H,26,29)(H,27,30,32)/t18-/m1/s1 |
Clave InChI |
JOKJBMFEUFULOX-GOSISDBHSA-N |
SMILES isomérico |
C1CN(C[C@@H]1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5 |
SMILES canónico |
C1CN(CC1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















